molecular formula C8H6FNS B14581478 [(2-Fluorophenyl)sulfanyl]acetonitrile CAS No. 61081-27-4

[(2-Fluorophenyl)sulfanyl]acetonitrile

Cat. No.: B14581478
CAS No.: 61081-27-4
M. Wt: 167.21 g/mol
InChI Key: GKYWWBXVQGKROM-UHFFFAOYSA-N
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Description

[(2-Fluorophenyl)sulfanyl]acetonitrile is an organic compound with the molecular formula C8H6FNS. It is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a sulfanyl group and an acetonitrile moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Fluorophenyl)sulfanyl]acetonitrile typically involves the reaction of 2-fluorobenzenethiol with chloroacetonitrile under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiolate anion attacks the carbon atom of the chloroacetonitrile, resulting in the formation of the desired product .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

[(2-Fluorophenyl)sulfanyl]acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(2-Fluorophenyl)sulfanyl]acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(2-Fluorophenyl)sulfanyl]acetonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards its target, while the sulfanyl and nitrile groups can participate in various chemical interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2-Fluorophenyl)sulfanyl]acetonitrile is unique due to the combination of the fluorine, sulfanyl, and nitrile groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .

Properties

IUPAC Name

2-(2-fluorophenyl)sulfanylacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNS/c9-7-3-1-2-4-8(7)11-6-5-10/h1-4H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKYWWBXVQGKROM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)F)SCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30651403
Record name [(2-Fluorophenyl)sulfanyl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30651403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61081-27-4
Record name [(2-Fluorophenyl)sulfanyl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30651403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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